

Isotopic Labeling of Oseltamivir: A Technical Guide to the Synthesis of Oseltamivir-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oseltamivir-d5*

Cat. No.: *B12394722*

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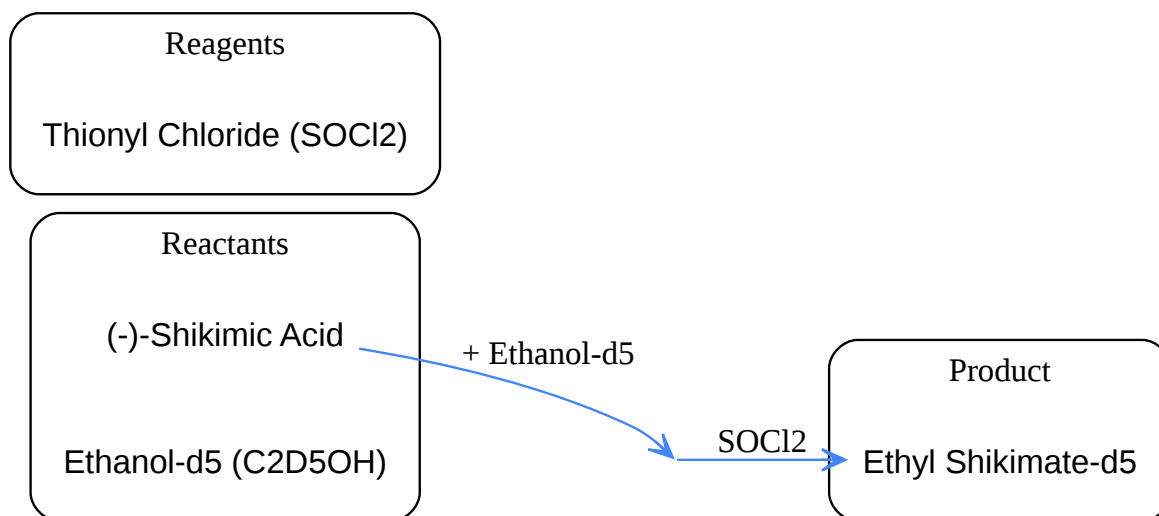
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **Oseltamivir-d5**, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of the antiviral drug oseltamivir. The synthetic route described is an adaptation of the industrially relevant Karpf/Trussardi synthesis, commencing with the esterification of (-)-shikimic acid. The introduction of the deuterium label is achieved in the initial step through the use of deuterated ethanol. This guide provides detailed experimental protocols, comprehensive data tables, and visualizations to facilitate the replication of this synthesis in a research setting.

Synthetic Strategy and Workflow

The synthesis of **Oseltamivir-d5** follows a multi-step pathway starting from the readily available chiral precursor, (-)-shikimic acid. The key strategic decision for isotopic labeling is the introduction of the deuterated ethyl group at the very beginning of the synthesis. This is accomplished by using ethanol-d5 in a Fischer esterification reaction with (-)-shikimic acid. The subsequent steps largely follow the established Karpf/Trussardi route, which involves the formation of an epoxide, aziridination, and finally, ring-opening to introduce the characteristic 3-pentyloxy side chain of oseltamivir.

The overall workflow for the synthesis of **Oseltamivir-d5** is depicted in the following diagram:



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com